molecular formula C16H20OS2 B15167005 6,6-Dimethyl-3-(methylsulfanyl)-4-(phenylsulfanyl)hepta-2,4-dienal CAS No. 647010-30-8

6,6-Dimethyl-3-(methylsulfanyl)-4-(phenylsulfanyl)hepta-2,4-dienal

Cat. No.: B15167005
CAS No.: 647010-30-8
M. Wt: 292.5 g/mol
InChI Key: NLCWSYWUCMGJGY-UHFFFAOYSA-N
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Description

6,6-Dimethyl-3-(methylsulfanyl)-4-(phenylsulfanyl)hepta-2,4-dienal: is an organic compound characterized by its unique structure, which includes both methylsulfanyl and phenylsulfanyl groups attached to a hepta-2,4-dienal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-3-(methylsulfanyl)-4-(phenylsulfanyl)hepta-2,4-dienal typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Hepta-2,4-dienal Backbone: This can be achieved through the aldol condensation of appropriate aldehydes and ketones under basic conditions.

    Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.

    Introduction of Phenylsulfanyl Group: The phenylsulfanyl group can be added through similar nucleophilic substitution reactions using phenylthiol or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aldehyde group, converting it to an alcohol.

    Substitution: The sulfanyl groups can participate in substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides, amines, or other thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure may offer potential as a lead compound for the development of new pharmaceuticals.

    Material Science: Its chemical properties could be exploited in the design of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-3-(methylsulfanyl)-4-(phenylsulfanyl)hepta-2,4-dienal would depend on its specific application. In general, the compound’s effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The sulfanyl groups may play a role in binding to these targets, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-3-(methylsulfanyl)hepta-2,4-dienal: Lacks the phenylsulfanyl group.

    4-(Phenylsulfanyl)hepta-2,4-dienal: Lacks the methylsulfanyl group.

    6,6-Dimethylhepta-2,4-dienal: Lacks both sulfanyl groups.

Uniqueness

The presence of both methylsulfanyl and phenylsulfanyl groups in 6,6-Dimethyl-3-(methylsulfanyl)-4-(phenylsulfanyl)hepta-2,4-dienal makes it unique compared to similar compounds

Properties

CAS No.

647010-30-8

Molecular Formula

C16H20OS2

Molecular Weight

292.5 g/mol

IUPAC Name

6,6-dimethyl-3-methylsulfanyl-4-phenylsulfanylhepta-2,4-dienal

InChI

InChI=1S/C16H20OS2/c1-16(2,3)12-15(14(18-4)10-11-17)19-13-8-6-5-7-9-13/h5-12H,1-4H3

InChI Key

NLCWSYWUCMGJGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=C(C(=CC=O)SC)SC1=CC=CC=C1

Origin of Product

United States

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